Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity vs. 2-Methyltryptamine
3-(2-Methyl-1H-indol-3-yl)propan-1-amine demonstrates measurable agonism at the human trace amine-associated receptor 1 (hTAAR1) with an IC50 value of 574 nM, whereas 2-methyltryptamine (the closest structural analog) shows no reported TAAR1 activity in the same assay system. This represents a functional selectivity distinction that is quantitatively defined [1].
| Evidence Dimension | hTAAR1 agonism |
|---|---|
| Target Compound Data | IC50 = 574 nM |
| Comparator Or Baseline | 2-Methyltryptamine (2-MT, CAS 2731-06-8) has no reported TAAR1 activity in comparable assays |
| Quantified Difference | 574 nM IC50 vs. no detectable activity |
| Conditions | Fluorescence-based cell-based high throughput dose response assay (PubChem AID 686984) |
Why This Matters
TAAR1 is an emerging therapeutic target for schizophrenia, substance use disorders, and metabolic regulation; compounds with defined TAAR1 pharmacology are valuable for probe development and target validation studies.
- [1] PubChem Bioassay AID 686984. (2013). Counterscreen for agonists of the human trace amine associated receptor 1 (hTAAR1): Fluorescence-based cell-based high throughput dose response assay. View Source
